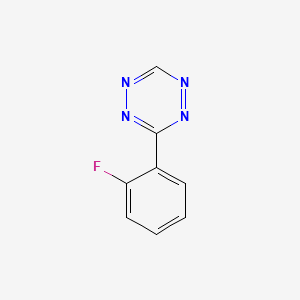

1,2,4,5-Tetrazine, 3-(2-fluorophenyl)-

Description

Overview of 1,2,4,5-Tetrazine (B1199680) Chemistry in Contemporary Research

1,2,4,5-Tetrazines, often referred to as s-tetrazines, are six-membered aromatic rings containing four nitrogen atoms. This high nitrogen content renders them electron-deficient, a key characteristic that governs their reactivity. precisepeg.com The most notable reaction of 1,2,4,5-tetrazines is the inverse-electron-demand Diels-Alder (iEDDA) reaction, where the tetrazine acts as an electron-poor diene reacting with an electron-rich dienophile, such as a strained alkene or alkyne. nih.gov This reaction is exceptionally fast and highly selective, producing only nitrogen gas as a byproduct. nih.gov

These favorable characteristics have made 1,2,4,5-tetrazines invaluable tools in the realm of bioorthogonal chemistry. nih.gov This field focuses on chemical reactions that can occur within living systems without interfering with native biochemical processes. The rapid kinetics and biocompatibility of the iEDDA reaction with tetrazines allow for the specific labeling and tracking of biomolecules in real-time. nih.gov Contemporary research extensively utilizes 1,2,4,5-tetrazines for applications ranging from in vivo imaging and drug delivery to the development of advanced materials. researchgate.net

Rationale for Research on 1,2,4,5-Tetrazine, 3-(2-Fluorophenyl)- within Heterocyclic Chemistry

The introduction of fluorine into organic molecules can profoundly influence their physicochemical properties. In the context of heterocyclic chemistry, fluorination is a widely employed strategy to modulate factors such as lipophilicity, metabolic stability, and binding affinity. The rationale for investigating 3-(2-fluorophenyl)-1,2,4,5-tetrazine stems from the predictable yet impactful effects of the fluorine substituent on the tetrazine core.

The fluorine atom, being highly electronegative, acts as an electron-withdrawing group. This electronic perturbation is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine ring. A lower LUMO energy generally accelerates the rate of the iEDDA reaction, making fluorinated tetrazines potentially more reactive bioorthogonal tools. nih.gov Furthermore, the introduction of a fluorine atom can enhance the metabolic stability of the molecule, a crucial aspect for in vivo applications. For imaging applications, particularly Positron Emission Tomography (PET), the use of the fluorine-18 (B77423) isotope (¹⁸F) is highly desirable due to its favorable decay characteristics. nih.gov Therefore, the synthesis and study of fluorinated tetrazines like the 3-(2-fluorophenyl) derivative are driven by the pursuit of more efficient and stable compounds for bioorthogonal applications and medical imaging. nih.gov

Scope and Defined Research Objectives for the Compound Class

The primary research objectives for the class of fluorinated aryl-tetrazines, including 3-(2-fluorophenyl)-1,2,4,5-tetrazine, are well-defined and center on their application in bioorthogonal chemistry. A key objective is the systematic investigation of structure-activity relationships. Researchers aim to understand how the position and number of fluorine substituents on the phenyl ring influence the kinetics of the iEDDA reaction. This involves synthesizing a library of compounds and measuring their reaction rates with various dienophiles.

Another critical objective is to assess the stability of these compounds in biological media. For any in vivo application, the tetrazine must remain intact long enough to react with its target. Therefore, stability studies in plasma or cell culture media are essential. Furthermore, the development of efficient and scalable synthetic routes to these compounds is a constant research goal. This includes the optimization of existing methods and the exploration of new synthetic strategies to access these valuable molecules. The overarching aim is to develop next-generation bioorthogonal probes with enhanced reactivity, stability, and utility for a range of biomedical applications.

Detailed Research Findings

While specific research dedicated solely to 1,2,4,5-Tetrazine, 3-(2-fluorophenyl)- is not extensively documented in publicly available literature, a wealth of information on closely related analogues, particularly 3-(3-fluorophenyl)-1,2,4,5-tetrazine, provides a strong basis for understanding its expected properties and significance.

Synthesis and Characterization

The synthesis of unsymmetrical 3-aryl-1,2,4,5-tetrazines can be achieved through several established methods in heterocyclic chemistry. A common approach is a variation of the Pinner reaction, which involves the condensation of a nitrile with hydrazine, followed by oxidation. nih.gov For the synthesis of 3-(2-fluorophenyl)-1,2,4,5-tetrazine, 2-fluorobenzonitrile (B118710) would be a logical starting material.

More contemporary and versatile methods involve metal-catalyzed cross-coupling reactions. For instance, a 3-bromo-1,2,4,5-tetrazine (B6174517) intermediate can be coupled with 2-fluorophenylboronic acid under Suzuki-type conditions. ub.edu Another powerful method is the Liebeskind-Srogl cross-coupling, which has been successfully employed for the synthesis of various aryl-tetrazines from thioalkyltetrazine precursors and arylboronic acids. nih.govacs.orgresearchgate.net

The characterization of 3-(2-fluorophenyl)-1,2,4,5-tetrazine would rely on standard spectroscopic techniques. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the presence of the 2-fluorophenyl group and the tetrazine core. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition.

Table 1: General Synthetic Approaches for 3-Aryl-1,2,4,5-Tetrazines

| Synthetic Method | Precursors | Key Features |

|---|---|---|

| Pinner-type Reaction | Aryl nitrile, hydrazine | A classic method, though can be limited for unsymmetrical derivatives. nih.gov |

| Suzuki Coupling | 3-Halo-tetrazine, arylboronic acid | A versatile cross-coupling reaction, but can be sensitive to reaction conditions. ub.edu |

| Liebeskind-Srogl Coupling | 3-Thioalkyl-tetrazine, arylboronic acid | A mild and efficient cross-coupling method with broad substrate scope. nih.govacs.orgresearchgate.net |

Physicochemical Properties and Reactivity

The physicochemical properties of 3-(2-fluorophenyl)-1,2,4,5-tetrazine are expected to be influenced by the presence of the fluorine atom. The fluorine substituent would increase the lipophilicity of the molecule compared to its non-fluorinated counterpart. The electron-withdrawing nature of the fluorine atom is predicted to have a significant impact on the reactivity of the tetrazine ring in iEDDA reactions.

Studies on the closely related 3-(3-fluorophenyl)-1,2,4,5-tetrazine have shown that the fluorine substitution enhances the reaction kinetics. nih.gov It is reasonable to extrapolate that the 2-fluoro isomer would exhibit similarly enhanced reactivity. The position of the fluorine atom on the phenyl ring can also influence the reaction rate through steric and electronic effects. A systematic study comparing the 2-fluoro, 3-fluoro, and 4-fluoro isomers would be necessary to fully elucidate these subtle differences.

Table 2: Expected Physicochemical Properties of 3-(2-fluorophenyl)-1,2,4,5-tetrazine

| Property | Expected Characteristic | Rationale |

|---|---|---|

| Molecular Formula | C₈H₅FN₄ | Based on chemical structure. |

| Molecular Weight | ~176.15 g/mol | Based on chemical formula. |

| Reactivity in iEDDA | High | The electron-withdrawing fluorine atom enhances the electrophilicity of the tetrazine ring. nih.gov |

| Lipophilicity | Increased | The fluorine atom generally increases the lipophilicity of organic molecules. |

1,2,4,5-Tetrazine, 3-(2-fluorophenyl)- represents a compound of significant interest within the field of heterocyclic and bioorthogonal chemistry. While detailed research on this specific isomer is not yet widely published, the established principles of tetrazine chemistry and the well-documented effects of fluorination allow for a strong predictive understanding of its properties and potential applications. The pursuit of such fluorinated tetrazines is driven by the continuous need for more efficient and stable tools for in vivo imaging and other biomedical applications. Future research dedicated to the synthesis, characterization, and kinetic evaluation of 3-(2-fluorophenyl)-1,2,4,5-tetrazine is warranted to fully unlock its potential as a next-generation bioorthogonal probe.

Structure

3D Structure

Properties

CAS No. |

56108-14-6 |

|---|---|

Molecular Formula |

C8H5FN4 |

Molecular Weight |

176.15 g/mol |

IUPAC Name |

3-(2-fluorophenyl)-1,2,4,5-tetrazine |

InChI |

InChI=1S/C8H5FN4/c9-7-4-2-1-3-6(7)8-12-10-5-11-13-8/h1-5H |

InChI Key |

OWBYLDAXPCCXNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=CN=N2)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1,2,4,5 Tetrazine, 3 2 Fluorophenyl

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions of 1,2,4,5-Tetrazines

The inverse electron-demand Diels-Alder (IEDDA) reaction is a cornerstone of the reactivity of 1,2,4,5-tetrazines. This reaction involves an electron-poor diene, the tetrazine, reacting with an electron-rich dienophile. eur.nlnih.gov The reaction is exceptionally fast and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native processes. eur.nlnih.gov The general mechanism involves a [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂), an irreversible step that drives the reaction forward. eur.nlnih.gov The resulting dihydropyridazine can then tautomerize and may be oxidized to a stable pyridazine product. nih.govnih.govresearchgate.net

The kinetics of IEDDA reactions involving 1,2,4,5-tetrazine (B1199680) derivatives are typically studied using techniques like UV-vis spectrophotometry. nih.gov The disappearance of the characteristic absorption band of the tetrazine ring, usually between 510 and 550 nm, is monitored over time in the presence of an excess of the dienophile to determine pseudo-first-order and subsequently second-order rate constants. eur.nlnih.gov

Kinetic studies on a library of 3-aryl-1,2,4,5-tetrazines have provided significant insight into their reactivity. For instance, a comprehensive study on tetrazines based on a 3-(3-fluorophenyl)-1,2,4,5-tetrazine core revealed the effects of various substitution patterns on the second-order rate constants for the reaction with trans-cyclooctene (B1233481) (TCO). nih.gov While specific data for the 3-(2-fluorophenyl) isomer was not the central focus, the study investigated tetrazines modified at the 2-position of the phenyl ring, finding they exhibit high intrinsic reactivity toward TCO. nih.govacs.org This high intrinsic reactivity, however, can be diminished in aqueous systems due to unfavorable solvent effects. nih.govacs.org

The rate constants for these reactions are exceptionally high, often in the range of 10³ to 10⁶ M⁻¹s⁻¹, making them one of the fastest bioorthogonal reactions known. eur.nl The rate can be tuned by several orders of magnitude by altering the substituents on the tetrazine ring or by changing the dienophile. nih.govnih.govrsc.org

Table 1: Representative Second-Order Rate Constants (k₂) for IEDDA Reactions of Substituted Tetrazines with Dienophiles

| Tetrazine Derivative | Dienophile | Solvent | Rate Constant (k₂) [M⁻¹s⁻¹] |

|---|---|---|---|

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | MeOH | 118 nih.gov |

| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | MeOH | 3.6 nih.gov |

| 3-(4-fluorophenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | MeOH | 23 nih.gov |

| 3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | MeOH | 2.7 nih.gov |

This table is interactive. Users can sort columns to compare reactivities.

The reactivity of 1,2,4,5-tetrazines, including the 3-(2-fluorophenyl) derivative, has been explored with a wide array of dienophiles. The choice of dienophile has a dramatic impact on the reaction rate, spanning several orders of magnitude. harvard.edu

Trans-Cyclooctenes (TCOs) : TCOs are highly strained and, therefore, exceptionally reactive dienophiles for IEDDA reactions with tetrazines. eur.nlnih.gov The reaction between a tetrazine and a TCO is among the fastest bioorthogonal reactions reported. eur.nlnih.gov The high reactivity is attributed to the ring strain of the TCO, which pre-distorts the molecule towards the transition-state geometry, lowering the activation energy. acs.org The reaction proceeds rapidly to form a fluorescent 4,5-dihydropyridazine, which can then tautomerize to a less fluorescent 1,4-dihydropyridazine intermediate before eventual oxidation to a pyridazine. nih.govresearchgate.net

Alkynes : Strained alkynes, such as bicyclo[6.1.0]nonyne (BCN), are also highly effective dienophiles for reactions with tetrazines. nih.govresearchgate.net While generally slower than TCOs, the reactions with BCN are still very fast and are widely used in bioorthogonal chemistry. nih.gov Quantum mechanical calculations show that the higher reactivity of alkenes like TCO compared to alkynes like BCN is due to both stronger interaction energies and lower distortion energies for the alkenes in the transition state. acs.org

Norbornenes : Norbornene and its derivatives are another class of strained alkenes used as dienophiles in IEDDA reactions. nih.govnih.govnih.gov They are generally less reactive than TCOs and BCNs. nih.govnih.gov For example, the reaction rates for 3,6-disubstituted-1,2,4,5-tetrazines with norbornene are at least 200-fold slower than with BCN. nih.gov Despite the slower kinetics, these rates are still significantly faster than other bioorthogonal reactions like the Staudinger ligation or strain-promoted azide-alkyne cycloadditions (SPAAC), making them suitable for various labeling applications. nih.govnih.gov

The substituents at the 3- and 6-positions of the 1,2,4,5-tetrazine ring have a profound influence on the rate of the IEDDA reaction. nih.govnih.gov This structure-reactivity relationship is governed by a combination of electronic and steric effects.

Electronic Effects : It is a well-established principle that electron-withdrawing groups (EWGs) on the tetrazine ring increase the rate of IEDDA reactions. nih.govresearchgate.netresearchgate.net EWGs lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), which decreases the HOMO-LUMO energy gap between the diene and the dienophile, leading to a faster reaction according to frontier molecular orbital (FMO) theory. eur.nlacs.org The 2-fluorophenyl group on the target compound is considered electron-withdrawing, which contributes to the high reactivity of this class of tetrazines. Conversely, electron-donating groups (EDGs) decrease reactivity. nih.gov

Steric and Distortion Effects : While FMO theory provides a good general model, recent studies have shown that it does not fully account for reactivity differences. nih.govnih.gov Steric effects and the energy required to distort the tetrazine into the transition state geometry play a crucial role. acs.org For instance, mono-aryl-substituted tetrazines often react faster than their di-aryl-substituted counterparts, which is attributed to reduced Pauli repulsion and a lower distortion energy in a more asynchronous transition state. nih.gov Computational studies have revealed that substituents in the ortho-position of a phenyl ring (such as the fluorine in 3-(2-fluorophenyl)-1,2,4,5-tetrazine) can lead to unexpectedly high intrinsic reactivity. nih.govacs.org This is thought to be due to a distortion-lowering effect, where steric hindrance from the ortho-substituent pre-distorts the tetrazine in a way that favors the transition state geometry. acs.orgresearchgate.net

For unsymmetrically substituted tetrazines, such as 3-(2-fluorophenyl)-1,2,4,5-tetrazine, the cycloaddition reaction can potentially lead to different regioisomers. The regioselectivity of the IEDDA reaction is an important consideration for synthetic applications.

In most cases, the cycloaddition of 1,2,4,5-tetrazines occurs across the C3 and C6 positions of the ring. nih.gov For unsymmetrical tetrazines, the reaction is often highly regioselective, typically producing a single major cycloadduct. nih.gov However, unexpected regioselectivity has been observed in some cases. nih.gov The specific electronic and steric nature of the substituents on both the tetrazine and the dienophile dictates the outcome. For example, studies with unsymmetrical sulfoxide-substituted tetrazines showed that while the reactions were regioselective, the observed product was opposite to what was anticipated based on simple electronic arguments. nih.gov

In a remarkable departure from the standard C3/C6 cycloaddition, an unprecedented N1/N4 cycloaddition has been reported for 1,2,4,5-tetrazines reacting with enamines in the presence of hexafluoroisopropanol (HFIP). nih.govnih.gov This solvent-promoted pathway alters the fundamental mode of cycloaddition, leading to the formation of 1,2,4-triazine (B1199460) derivatives. nih.govnih.gov While this specific reactivity has not been reported for 3-(2-fluorophenyl)-1,2,4,5-tetrazine, it highlights the potential for alternative, pathway-directing reaction conditions.

Other Significant Reaction Pathways Involving 1,2,4,5-Tetrazine Derivatives

The electron-deficient nature of the 1,2,4,5-tetrazine ring makes it susceptible to nucleophilic attack. This reactivity is a double-edged sword: while it is exploited in certain synthetic transformations, it can also lead to the degradation of highly activated tetrazines under physiological conditions containing nucleophiles. researchgate.net

A key example of synthetic utility is the lithiation of 3-aryl-1,2,4,5-tetrazines. researchgate.net Using a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), the proton at the C6 position can be abstracted to form a lithio-1,2,4,5-tetrazine intermediate. This potent nucleophile can then be trapped with various electrophiles, such as aldehydes or ketones, to install functional groups at the 6-position, yielding asymmetrically substituted tetrazines. researchgate.net This method provides a route to functionalize the tetrazine core, which can be used to tune its properties for specific applications.

Furthermore, tetrazines bearing a good leaving group, such as 3-bromo-1,2,4,5-tetrazine (B6174517), can undergo nucleophilic aromatic substitution reactions with O- and N-nucleophiles, providing another avenue for the synthesis of diverse tetrazine derivatives. enamine.net

Derivatization and Site-Specific Functionalization of the Tetrazine Core

The derivatization of the 1,2,4,5-tetrazine scaffold is a key strategy for tuning its chemical and physical properties. For asymmetrically substituted tetrazines like 3-(2-fluorophenyl)-1,2,4,5-tetrazine, functionalization can be directed to either the C6 position of the tetrazine ring or the 2-fluorophenyl substituent. The electron-withdrawing nature of the 2-fluorophenyl group influences the electrophilicity of the tetrazine core, making it susceptible to nucleophilic attack, which is a common pathway for derivatization.

Recent research has demonstrated that derivatization based on tetrazine scaffolds is a powerful method for synthesizing a variety of tetrazine derivatives, thereby expanding their applications in bioorthogonal chemistry. While the de novo synthesis of tetrazines can be limited by the availability of starting materials, derivatization of existing tetrazine cores offers a more flexible approach.

The introduction of different functional groups can significantly alter the reactivity of the tetrazine. Generally, electron-withdrawing substituents increase the rate of inverse electron-demand Diels-Alder (IEDDA) reactions, a hallmark reaction of tetrazines. Conversely, electron-donating groups tend to decrease the reaction rate. This principle allows for the rational design of tetrazines with tailored reactivity profiles for specific applications, such as staged labeling. For instance, the reactivity of aryltetrazines can be systematically modified by introducing various substituents on the phenyl ring.

While direct derivatization examples for 3-(2-fluorophenyl)-1,2,4,5-tetrazine are not extensively detailed in the provided search results, the general principles of tetrazine chemistry suggest that the C6 position would be the primary site for introducing new substituents. This could be achieved through nucleophilic substitution reactions if a suitable leaving group is present at the C6 position, or by building upon a C6-unsubstituted precursor. Furthermore, the 2-fluorophenyl ring itself could be functionalized, although this is less common as it does not directly modulate the core reactivity of the tetrazine ring in the same predictable manner as substitution at the C6 position.

Transformations Leading to Novel Fused Heterocyclic Systems (e.g., Pyridazines)

One of the most synthetically useful transformations of 1,2,4,5-tetrazines is their conversion into other heterocyclic systems, with the formation of pyridazines being a prominent example. This transformation typically occurs through an inverse electron-demand Diels-Alder (IEDDA) reaction with an appropriate dienophile, followed by the elimination of dinitrogen.

The reaction of 1,2,4,5-tetrazines with various dienophiles, such as alkenes and alkynes, is a well-established method for the synthesis of pyridazines. For instance, the reaction of 3,6-disubstituted 1,2,4,5-tetrazines with donor-substituted alkynes or alkenes readily yields 4-mono- and 4,5-disubstituted pyridazines. The reactivity in these cycloadditions is highly dependent on the substituents on the tetrazine ring.

In the context of 3-(2-fluorophenyl)-1,2,4,5-tetrazine, the electron-withdrawing fluorine atom on the phenyl ring is expected to enhance the tetrazine's reactivity as a diene in IEDDA reactions. While specific examples detailing the transformation of this exact compound into pyridazines are not prevalent in the provided results, the general reactivity pattern of substituted tetrazines strongly supports this pathway. For example, the reaction of 3,6-diaryl-1,2,4,5-tetrazines with elemental sulfur and amines has been shown to produce 3,6-diarylpyridazines, among other products, depending on the reaction conditions and the nature of the substituents.

Furthermore, the reaction of 1,2,4,5-tetrazines with arynes represents another avenue for the formation of complex fused systems. These reactions can proceed through a combination of cycloadditions and other reactivity modes to afford various heterocyclic compounds.

Mechanistic Studies and Computational Insights into Reaction Mechanisms

The mechanisms of reactions involving 1,2,4,5-tetrazines have been a subject of extensive computational and experimental investigation. Density Functional Theory (DFT) calculations have proven to be a powerful tool for understanding the reactivity and selectivity observed in these systems.

The inverse electron-demand Diels-Alder (IEDDA) reaction is a cornerstone of tetrazine chemistry. Computational studies, often employing DFT methods like M06-2X, have been used to analyze the reaction barriers and transition state geometries of tetrazine cycloadditions. These studies have shown that the high reactivity of tetrazines in IEDDA reactions can be attributed to a combination of low distortion energies for both the tetrazine and the dienophile and strong, productive orbital interactions in the transition state. The substituents on the tetrazine ring play a critical role in modulating these energetic factors.

For instance, computational screenings of a large number of tetrazines have been undertaken to predict their reactivity with dienophiles like trans-cyclooctene, a reaction widely used in bioorthogonal chemistry. These large-scale screenings provide valuable datasets for developing machine learning models to accelerate the discovery of new tetrazines with desired reactivity profiles.

A fascinating aspect of tetrazine reactivity is the potential for different cycloaddition pathways. While the reaction with alkenes typically proceeds through a [4+2] cycloaddition across the C3 and C6 positions of the tetrazine, reactions with enamines in the presence of hexafluoroisopropanol (HFIP) have been shown to favor a formal [4+2] cycloaddition across the N1 and N4 atoms, leading to the formation of 1,2,4-triazines. DFT calculations have been instrumental in elucidating the mechanism of this solvent-dependent switch in regioselectivity, highlighting the role of the solvent in stabilizing key intermediates.

The 2-fluorophenyl substituent in 1,2,4,5-tetrazine, 3-(2-fluorophenyl)- is expected to influence the electronic structure of the tetrazine core, thereby affecting the energies of the frontier molecular orbitals (FMOs) that govern the IEDDA reaction. The electron-withdrawing nature of the fluorine atom lowers the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), which generally leads to a smaller HOMO-LUMO gap with electron-rich dienophiles and thus a faster reaction rate. Computational studies can precisely quantify this effect and predict the reactivity of 3-(2-fluorophenyl)-1,2,4,5-tetrazine in various cycloaddition reactions.

Spectroscopic and Advanced Analytical Techniques for 1,2,4,5 Tetrazine, 3 2 Fluorophenyl Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 1,2,4,5-tetrazine (B1199680), 3-(2-fluorophenyl)- in solution. By analyzing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, ¹⁹F, and ¹⁵N—one can map the connectivity and chemical environment of each atom within the molecule.

Proton (¹H) NMR spectroscopy reveals information about the hydrogen atoms in the molecule. For 1,2,4,5-tetrazine, 3-(2-fluorophenyl)-, signals are expected from the proton on the tetrazine ring and the four protons on the 2-fluorophenyl ring.

The single proton at the C6 position of the tetrazine ring is expected to appear as a sharp singlet in the downfield region of the spectrum, typically around δ 10.0–10.7 ppm. This significant downfield shift is due to the deshielding effect of the electron-withdrawing nitrogen atoms in the aromatic tetrazine ring. For comparison, the tetrazine proton in 4-(1,2,4,5-tetrazin-3-yl)benzoic acid has been observed at δ 10.66 ppm. nih.gov

The protons of the 2-fluorophenyl group will present a more complex set of multiplets between δ 7.0 and 8.6 ppm. The exact chemical shifts and coupling patterns are determined by their position relative to the fluorine atom and the tetrazine ring. The proton ortho to the fluorine atom will be split by the adjacent proton and the fluorine atom, while other protons will exhibit coupling to neighboring protons. For instance, in a related compound, (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine, the phenyl protons appear as two doublets at δ 7.75 and δ 8.54 ppm. nih.gov

Table 4.1.1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

|---|---|---|---|

| Tetrazine H-6 | ~10.5 | s (singlet) | N/A |

| Fluorophenyl H-3' | ~7.3-7.5 | ddd (doublet of doublet of doublets) | ³JHH, ⁴JHH, ⁴JHF |

| Fluorophenyl H-4' | ~7.6-7.8 | m (multiplet) | ³JHH, ⁴JHF |

| Fluorophenyl H-5' | ~7.4-7.6 | m (multiplet) | ³JHH, ⁵JHF |

| Fluorophenyl H-6' | ~8.4-8.6 | m (multiplet) | ³JHH, ³JHF |

Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon skeleton of the molecule. In a broadband proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single line. The spectrum for 1,2,4,5-tetrazine, 3-(2-fluorophenyl)- is expected to show eight distinct signals: two for the tetrazine ring carbons and six for the carbons of the 2-fluorophenyl ring.

The carbon atoms of the tetrazine ring are highly deshielded and are expected to resonate at very low field, typically in the range of δ 158–170 ppm. For example, the C3 and C6 carbons in 4-(1,2,4,5-tetrazin-3-yl)benzoic acid appear at δ 164.98 and δ 158.16 ppm, respectively. nih.gov In the target molecule, C3 (attached to the fluorophenyl group) would be found in this region, as would C6.

The carbons of the 2-fluorophenyl ring will appear between δ 115 and 165 ppm. The carbon directly bonded to the fluorine atom (C2') will show a large one-bond coupling constant (¹JCF) and is expected to be found around δ 160 ppm (as a doublet). The other carbons will show smaller C-F couplings (²JCF, ³JCF, etc.), which can aid in their assignment.

Table 4.1.2: Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Tetrazine C-3 | ~165 |

| Tetrazine C-6 | ~158 |

| Fluorophenyl C-1' (ipso to tetrazine) | ~125 |

| Fluorophenyl C-2' (ipso to fluorine) | ~160 (doublet, ¹JCF ≈ 250 Hz) |

| Fluorophenyl C-3' | ~117 (doublet, ²JCF ≈ 20 Hz) |

| Fluorophenyl C-4' | ~133 (doublet, ³JCF ≈ 8 Hz) |

| Fluorophenyl C-5' | ~125 (doublet, ⁴JCF ≈ 3 Hz) |

| Fluorophenyl C-6' | ~131 |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. alfa-chemistry.com Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides clear and informative spectra. For 1,2,4,5-tetrazine, 3-(2-fluorophenyl)-, a single resonance is expected in the ¹⁹F NMR spectrum.

The chemical shift of the fluorine atom is highly sensitive to its electronic environment. alfa-chemistry.com For a fluorine atom on an aromatic ring, the chemical shift typically falls within the range of -100 to -140 ppm relative to a CFCl₃ standard. In 2-methyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one, the fluorine signal appears at -114.77 ppm. nih.gov The ortho-position of the fluorine relative to the tetrazine substituent will influence its precise chemical shift. The signal will appear as a multiplet due to coupling with the adjacent aromatic protons (H-3') and the more distant protons (H-4', H-5', H-6').

Table 4.1.3: Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl F-2' | -110 to -130 | m (multiplet) |

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the nitrogen atoms in a molecule. Although ¹⁵N has a low natural abundance and sensitivity, it can be a valuable tool for characterizing nitrogen-rich heterocycles like tetrazines. nih.gov

The four nitrogen atoms in the 1,2,4,5-tetrazine ring are in two chemically distinct environments (N1/N5 and N2/N4), which should give rise to two signals in the ¹⁵N NMR spectrum. The chemical shifts for tetrazines are typically found in a distinct region. Studies on ¹⁵N-labeled 3-phenyl-1,2,4,5-tetrazine (B6154165) have been conducted, showing distinct signals for the different nitrogen nuclei within the ring. nih.govresearchgate.net The precise chemical shifts are influenced by solvent effects and substitution. acs.org Based on published data for similar tetrazine systems, the signals are expected in the range of -50 to +100 ppm relative to nitromethane. nih.govresearchgate.net

Table 4.1.4: Predicted ¹⁵N NMR Chemical Shifts (δ)

| Nitrogen Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Tetrazine N-1 / N-5 | -40 to -50 |

| Tetrazine N-2 / N-4 | +80 to +90 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For 1,2,4,5-tetrazine, 3-(2-fluorophenyl)- (molecular formula C₈H₅FN₄), the calculated monoisotopic mass is approximately 176.05 g/mol .

In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) would be observed at an m/z value very close to the calculated exact mass, confirming the elemental formula. The fragmentation of aromatic and heterocyclic systems under electron ionization (EI) typically involves the loss of small, stable neutral molecules. libretexts.org A key fragmentation pathway for 1,2,4,5-tetrazines is the retro-Diels-Alder reaction, leading to the expulsion of a molecule of nitrogen (N₂), resulting in a significant [M-28]⁺ peak. Further fragmentation would involve the cleavage of the fluorophenyl ring and the remaining heterocyclic fragment.

Table 4.2: Predicted Key Mass Spectrometry Fragments

| m/z Value (Predicted) | Assigned Fragment | Notes |

|---|---|---|

| 176 | [C₈H₅FN₄]⁺ | Molecular Ion (M⁺) |

| 148 | [C₈H₅FN₂]⁺ | Loss of N₂ from the tetrazine ring |

| 121 | [C₇H₅F]⁺ | Loss of HCN from [M-28]⁺ fragment |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a fingerprint of the functional groups present. The IR spectrum of 1,2,4,5-tetrazine, 3-(2-fluorophenyl)- would be characterized by absorptions corresponding to the aromatic C-H bonds, C=C and C=N ring stretching vibrations, and the C-F bond.

Aromatic C-H Stretch: A weak to medium band is expected just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region, corresponding to the C-H stretching of both the tetrazine and fluorophenyl rings. vscht.cz

Ring Stretching (C=C and C=N): Multiple sharp bands are expected in the 1400-1650 cm⁻¹ region. These correspond to the stretching vibrations of the C=N bonds within the tetrazine ring and the C=C bonds of the fluorophenyl ring. semanticscholar.org

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic ring will appear as strong bands in the 650-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

C-F Stretch: A strong, characteristic absorption due to the C-F bond stretch is expected in the 1100-1250 cm⁻¹ range.

Table 4.3: Predicted Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3050-3150 | C-H Stretch | Aromatic (Tetrazine and Phenyl) |

| 1500-1650 | C=N Stretch | Tetrazine Ring |

| 1400-1600 | C=C Stretch | Phenyl Ring |

| 1100-1250 | C-F Stretch | Fluorophenyl |

| 650-900 | C-H Bend (out-of-plane) | Aromatic |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2,4,5-Tetrazine, 3-(2-fluorophenyl)- |

| 3-phenyl-1,2,4,5-tetrazine |

| 4-(1,2,4,5-tetrazin-3-yl)benzoic acid |

| (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine |

| 2-methyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one |

| Trichlorofluoromethane (CFCl₃) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic transitions within the 3-(2-fluorophenyl)-1,2,4,5-tetrazine molecule. The 1,2,4,5-tetrazine core is known for its distinct electronic absorption profile, which is influenced by the nature of its substituents. Typically, tetrazines exhibit a weak absorption band in the visible region, often between 500 and 550 nm, which is attributed to an n→π* electronic transition. researchgate.net This transition is responsible for the characteristic intense color of tetrazine compounds. researchgate.net A more intense absorption band, corresponding to a π→π* transition, is usually observed in the ultraviolet region. researchgate.net

Fluorescence spectroscopy provides further information on the photophysical properties of the molecule. Many 1,2,4,5-tetrazine derivatives are known to be fluorescent, and this property is highly dependent on their molecular structure. researchgate.net The fluorescence emission spectrum is typically observed in the red region of the electromagnetic spectrum. researchgate.net The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is a measure of the number of photons emitted as fluorescence for each photon absorbed. The nature of the substituent on the tetrazine ring plays a critical role in determining the fluorescence quantum yield.

Table 1: Anticipated UV-Vis and Fluorescence Properties of 1,2,4,5-Tetrazine, 3-(2-Fluorophenyl)- (Note: The following data is hypothetical and based on general characteristics of aryl-substituted 1,2,4,5-tetrazines, as specific experimental values for the target compound are not available.)

| Property | Expected Range/Value | Electronic Transition |

| λmax (Visible) | 520 - 540 nm | n→π |

| λmax (UV) | 280 - 320 nm | π→π |

| Molar Absorptivity (ε) | Low for n→π | - |

| Molar Absorptivity (ε) | High for π→π | - |

| Emission Maximum (λem) | 550 - 600 nm | - |

| Fluorescence Quantum Yield (ΦF) | Variable | - |

Electrochemical Characterization Techniques, such as Cyclic Voltammetry

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to probe the redox properties of 3-(2-fluorophenyl)-1,2,4,5-tetrazine. The 1,2,4,5-tetrazine ring is inherently electron-deficient, which makes it readily reducible. psu.edu Cyclic voltammetry experiments can determine the reduction and oxidation potentials of the compound, providing valuable information about its lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) energy levels.

In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting plot of current versus potential reveals the electrochemical processes occurring at the electrode surface. For 1,2,4,5-tetrazine derivatives, a reversible or quasi-reversible reduction wave is commonly observed, corresponding to the formation of a stable radical anion. researchgate.net The position of this reduction peak is sensitive to the electronic nature of the substituents on the tetrazine ring. Electron-withdrawing groups, such as the 2-fluorophenyl group, are expected to facilitate the reduction process, shifting the reduction potential to more positive values.

The electrochemical behavior of these compounds is crucial for their application in areas such as organic electronics and as redox-active ligands in coordination chemistry. researchgate.net

Table 2: Anticipated Electrochemical Data for 1,2,4,5-Tetrazine, 3-(2-Fluorophenyl)- from Cyclic Voltammetry (Note: The following data is hypothetical and based on general characteristics of aryl-substituted 1,2,4,5-tetrazines, as specific experimental values for the target compound are not available.)

| Parameter | Expected Value vs. Ref. Electrode (e.g., Ag/AgCl) | Process |

| Reduction Potential (Ered) | -0.5 to -1.0 V | Formation of radical anion |

| Oxidation Potential (Eox) | > +1.5 V | Oxidation of the molecule |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of 3-(2-fluorophenyl)-1,2,4,5-tetrazine would provide a wealth of information, including bond lengths, bond angles, and intermolecular interactions. This data is invaluable for understanding the molecule's geometry and how it packs in a crystal lattice.

The crystal structure would confirm the planarity of the 1,2,4,5-tetrazine ring and reveal the dihedral angle between the tetrazine and the 2-fluorophenyl ring. This angle is a critical parameter as it influences the degree of π-conjugation between the two ring systems, which in turn affects the electronic and photophysical properties of the molecule. Intermolecular interactions, such as π-π stacking or hydrogen bonding (if applicable), observed in the crystal packing can provide insights into the material's bulk properties.

While a specific crystal structure for 3-(2-fluorophenyl)-1,2,4,5-tetrazine is not publicly available, data from related structures would suggest a monoclinic or orthorhombic crystal system is likely.

Table 3: Anticipated Crystallographic Parameters for 1,2,4,5-Tetrazine, 3-(2-Fluorophenyl)- (Note: The following data is hypothetical and based on general characteristics of small organic molecules, as specific experimental values for the target compound are not available.)

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P21/c or Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths | C-N, N-N, C-C (Å) |

| Key Bond Angles | C-N-N, N-C-N (°) |

| Dihedral Angle | Tetrazine-Phenyl (°) |

Chromatographic Techniques for Separation, Purification, and Purity Assessment (e.g., HPLC, TLC, Flash Chromatography)

Chromatographic techniques are indispensable for the synthesis and characterization of 3-(2-fluorophenyl)-1,2,4,5-tetrazine. These methods are used to separate the target compound from starting materials, byproducts, and other impurities, as well as to assess its purity.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system.

Flash Chromatography is a preparative technique used for the purification of the synthesized compound on a larger scale. It utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (a solvent or mixture of solvents) to separate the components of a mixture based on their differential adsorption to the stationary phase.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the final purity assessment of the compound. It offers high resolution and sensitivity. A reversed-phase HPLC method, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), is commonly employed for the analysis of such aromatic compounds. The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total peak area.

The choice of solvents and gradients for these chromatographic methods is crucial for achieving good separation and purification. The synthesis of various 1,2,4,5-tetrazine derivatives often involves purification by HPLC. nih.gov

Table 4: Typical Chromatographic Conditions for the Analysis and Purification of Aryl-Substituted 1,2,4,5-Tetrazines (Note: The following conditions are general and would require optimization for the specific compound "1,2,4,5-Tetrazine, 3-(2-fluorophenyl)-".)

| Technique | Stationary Phase | Mobile Phase (Eluent) | Detection Method |

| TLC | Silica gel 60 F254 | Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures | UV light (254 nm) |

| Flash Chromatography | Silica gel | Gradient of Hexane/Ethyl Acetate | UV detection |

| HPLC (Reversed-Phase) | C18 | Gradient of Acetonitrile/Water (often with 0.1% TFA) | UV-Vis Diode Array Detector |

Theoretical and Computational Chemistry of 1,2,4,5 Tetrazine, 3 2 Fluorophenyl

Quantum Chemical Calculations, including Density Functional Theory (DFT)

Quantum chemical calculations are fundamental tools for studying the properties of tetrazine derivatives at the atomic level. Among these methods, Density Functional Theory (DFT) has become particularly prominent due to its balance of computational cost and accuracy in predicting the properties of organic molecules. nih.gov For 3-(2-fluorophenyl)-1,2,4,5-tetrazine, DFT calculations are employed to determine its equilibrium geometry, vibrational frequencies, and various thermodynamic properties.

High-performance quantum-chemical calculations can determine key energetic properties, such as the gas-phase enthalpy of formation. superfri.org DFT methods, often paired with basis sets like 6-311G** or aug-cc-pVTZ, allow for the precise modeling of molecular structures and the prediction of infrared (IR) spectra. nih.govsuperfri.org The calculated vibrational frequencies can be compared with experimental data to confirm the structure and assign spectral bands to specific molecular motions. nih.gov The accuracy of these predictions allows for a detailed understanding of the molecule's stability and energetics.

| Parameter | Description | Common Methods/Basis Sets | Calculated Properties |

|---|---|---|---|

| Functional | Approximation to the exchange-correlation energy in DFT. | B3LYP, ωB97XD, M06-2X | Optimized Geometry, Electronic Energy |

| Basis Set | Set of mathematical functions used to represent the electronic wave function. | 6-311+G(2d,p), aug-cc-pVTZ, CBS-4M | Molecular Orbitals, Spectroscopic Properties |

| Frequency Calculation | Calculation of second derivatives of energy to find vibrational modes. | Harmonic approximation | IR Spectra, Zero-point vibrational energy, Confirmation of minima |

| Thermochemistry | Calculation of thermodynamic properties based on statistical mechanics. | Based on vibrational analysis | Enthalpy, Entropy, Gibbs Free Energy |

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. youtube.com For 3-(2-fluorophenyl)-1,2,4,5-tetrazine, the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding its chemical reactivity and electronic properties.

The 1,2,4,5-tetrazine (B1199680) ring is an electron-deficient system, which is characterized by a very low-lying π* LUMO localized on the four nitrogen atoms. researchgate.net This low-energy LUMO is the key feature governing the high reactivity of tetrazines in inverse electron-demand Diels-Alder (IEDDA) reactions. nih.govacs.org The HOMO is typically distributed over the entire aryl-tetrazine framework. The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

The 2-fluorophenyl substituent modulates the electronic structure. The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, which can further lower the energy of the LUMO, potentially increasing the molecule's reactivity in IEDDA reactions. DFT calculations are used to visualize these orbitals and quantify their energy levels. nih.gov

| Molecular Orbital | General Characteristics | Influence of 2-Fluorophenyl Group |

|---|---|---|

| HOMO | Typically a π-orbital with significant electron density on the phenyl and tetrazine rings. Its energy level influences the molecule's electron-donating ability. | The inductive effect of fluorine may slightly lower the HOMO energy. |

| LUMO | A low-energy π* orbital primarily localized on the N-N-C-N framework of the tetrazine ring. Its energy level is the primary determinant of reactivity in IEDDA reactions. | The electron-withdrawing fluorine atom is expected to lower the LUMO energy, enhancing reactivity. |

| HOMO-LUMO Gap (Egap) | The energy difference between HOMO and LUMO. A smaller gap correlates with higher reactivity and lower kinetic stability. | The net effect on the gap depends on the relative stabilization of the HOMO and LUMO. |

Computational Prediction of Chemical Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of 3-(2-fluorophenyl)-1,2,4,5-tetrazine, particularly in the context of bioorthogonal IEDDA reactions. chemrxiv.org The reaction rate is governed by the activation energy barrier (ΔG‡), which can be calculated by locating the transition state structure on the potential energy surface using methods like DFT. chemrxiv.org

Studies on libraries of substituted aryl-tetrazines have revealed that electron-withdrawing substituents generally increase the reaction rate of the IEDDA cycloaddition by lowering the tetrazine's LUMO energy. nih.govacs.org A systematic investigation of various substituted 3-(3-fluorophenyl)-1,2,4,5-tetrazines demonstrated that substituents on the phenyl ring significantly impact reaction kinetics. nih.govacs.org Notably, this research highlighted that tetrazines modified in the 2-position of the phenyl substituent exhibit high intrinsic reactivity toward dienophiles like trans-cyclooctene (B1233481) (TCO). nih.govacs.org This suggests that 3-(2-fluorophenyl)-1,2,4,5-tetrazine is a highly reactive diene. Computational screening can rapidly assess the reactivity of a large pool of tetrazines, identifying promising candidates for specific applications without the need for extensive experimental work. chemrxiv.org

| Property | Underlying Principle | Predicted Effect for 3-(2-Fluorophenyl)-1,2,4,5-tetrazine |

|---|---|---|

| LUMO Energy | Electron-withdrawing groups lower the LUMO energy, decreasing the HOMO-LUMO gap with the dienophile. | Lowered due to the inductive effect of the ortho-fluorine atom. |

| Activation Energy (ΔG‡) | A lower LUMO energy generally leads to a smaller activation barrier for IEDDA reactions. | Expected to be low, indicating high reactivity. nih.govacs.org |

| Reaction Rate (k) | Reaction rates are inversely and exponentially related to the activation energy. | Predicted to be high, consistent with other 2-substituted aryl-tetrazines. nih.govacs.org |

Conformational Analysis and Stereochemical Considerations from Computational Models

A potential energy surface (PES) scan is a common computational technique used for this purpose. dergipark.org.tr By systematically rotating the dihedral angle between the two rings and calculating the energy at each step, a rotational energy profile can be generated. This profile reveals the lowest-energy conformation (global minimum) as well as any other stable conformers (local minima) and the energy barriers separating them. For 3-(2-fluorophenyl)-1,2,4,5-tetrazine, steric hindrance and potential non-covalent interactions (e.g., between the fluorine atom and the nitrogen atoms of the tetrazine ring) will influence the preferred dihedral angle. The most stable conformer is not necessarily planar, as a slight twist may alleviate steric repulsion. X-ray diffraction studies of related substituted tetrazines show that the dihedral angle between the tetrazine and adjacent rings can vary significantly. nih.gov

| Dihedral Angle (Tetrazine-Phenyl) | Relative Energy (kJ/mol) | Conformation Type | Key Interactions |

|---|---|---|---|

| 0° | High | Eclipsed (Planar) | Maximum steric repulsion between F and N atoms. |

| ~30-50° | 0 (Minimum) | Twisted (Most Stable) | Optimal balance between π-conjugation and steric relief. |

| 90° | Moderate | Perpendicular (Rotational Barrier) | Loss of π-conjugation between rings. |

Implicit and Explicit Solvent Effects in Computational Simulations

The chemical behavior of 3-(2-fluorophenyl)-1,2,4,5-tetrazine in a condensed phase is significantly influenced by its interactions with the surrounding solvent molecules. Computational simulations can account for these interactions using either implicit or explicit solvent models. researchgate.net

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. scielo.br This approach is computationally efficient and is widely used to model how a solvent affects the geometry, electronic properties, and reaction energies of a solute. scielo.br

Explicit solvent models , typically used in molecular dynamics (MD) or Monte Carlo simulations, involve modeling individual solvent molecules surrounding the solute. researchgate.net While computationally intensive, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, and provides a more detailed picture of the solvation shell structure.

For tetrazine reactivity, solvent effects are crucial. Experimental and computational studies have shown that reaction rates can be highly solvent-dependent. nih.govnih.gov For instance, one study found that the high intrinsic reactivity of 2-substituted phenyl tetrazines was diminished in aqueous systems due to unfavorable solvent effects. nih.govacs.org Computational modeling using appropriate solvent models is therefore essential for predicting reactivity in biologically relevant (aqueous) environments.

| Model Type | Description | Advantages | Limitations |

|---|---|---|---|

| Implicit (Continuum) | Solvent is represented as a uniform dielectric continuum. | Computationally efficient; good for calculating bulk solvent effects on thermodynamics. | Does not account for specific solute-solvent interactions (e.g., hydrogen bonds). |

| Explicit | Individual solvent molecules are included in the simulation box. | Provides a detailed, atomistic view of solvation; accurately models specific interactions. | High computational cost; requires extensive sampling to converge properties. |

Advanced Applications and Emerging Research Directions for 1,2,4,5 Tetrazine, 3 2 Fluorophenyl

Role in Bioorthogonal Chemical Methodologies (Click Chemistry) as Research Tools

The unique reactivity of the 1,2,4,5-tetrazine (B1199680) core, particularly when substituted with an electron-withdrawing 2-fluorophenyl group, makes it an exceptional tool for bioorthogonal chemistry. The iEDDA reaction, often referred to as tetrazine ligation, allows for the specific and efficient labeling of biomolecules in complex biological environments without interfering with native biochemical processes.

Development of Fluorescent Probes for Chemical Biology Research

A key application of 3-aryl-1,2,4,5-tetrazines is in the development of fluorogenic probes for live-cell imaging. The tetrazine moiety often acts as a fluorescence quencher for a tethered fluorophore. Upon the iEDDA reaction with a dienophile-tagged biomolecule of interest, the tetrazine is consumed, leading to a "turn-on" of the fluorescent signal. This strategy significantly enhances the signal-to-noise ratio by minimizing background fluorescence from unreacted probes. nih.govrsc.org

The design of these probes involves conjugating the tetrazine to a variety of fluorophores, spanning the visible to near-infrared spectrum. The choice of fluorophore and the specific tetrazine isomer can influence the quenching efficiency and the photophysical properties of the resulting probe. nih.govrsc.org Research in this area focuses on synthesizing novel tetrazine-fluorophore conjugates with improved brightness, photostability, and cell permeability for advanced imaging applications, including super-resolution microscopy.

Methodologies for Biomolecule and Polymer Labeling

The rapid and specific nature of the tetrazine ligation makes 3-(2-fluorophenyl)-1,2,4,5-tetrazine and its analogs ideal candidates for the labeling of a wide array of biomolecules, including proteins, peptides, and nucleic acids, as well as synthetic polymers. nih.govnih.govplos.org

Biomolecule Labeling: For protein labeling, a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), is typically incorporated into the protein of interest either through genetic code expansion with an unnatural amino acid or by chemical modification of a specific amino acid residue (e.g., cysteine). The tetrazine-functionalized molecule, which can be a fluorescent dye, a drug molecule, or a radiotracer, is then introduced and selectively reacts with the dienophile-tagged protein. nih.govplos.org This methodology has been successfully employed for site-specific protein labeling in living cells. plos.org

Polymer Labeling: In materials science, tetrazine ligation is utilized for the synthesis and modification of polymers. nih.govnih.gov For instance, polymers bearing strained alkene functionalities can be readily cross-linked or functionalized using bis-tetrazine linkers. Conversely, tetrazine-containing monomers can be polymerized, or tetrazine moieties can be introduced into a polymer backbone to allow for subsequent modification via click chemistry. This approach offers a highly efficient and modular way to create complex polymer architectures and functional materials. nih.govnih.gov

Strategies for Isotopic Labeling, such as ¹⁸F-labeling for Research Probes

The development of radiolabeled tetrazines is of great interest for in vivo imaging applications, particularly for Positron Emission Tomography (PET). Fluorine-18 (B77423) (¹⁸F) is a preferred radionuclide for PET due to its favorable decay characteristics. However, the direct ¹⁸F-labeling of the electron-deficient tetrazine ring has been challenging.

Recent advancements have led to the development of direct aromatic ¹⁸F-fluorination methods for highly reactive tetrazines. nih.govnih.govsnmjournals.orgrsc.orgchemrxiv.org One successful strategy involves a copper-mediated fluorination of stannane (B1208499) precursors. nih.govnih.govsnmjournals.org While much of the optimization work has been performed on the 3-(3-fluorophenyl)-1,2,4,5-tetrazine isomer due to its high reactivity and stability, the principles are applicable to other isomers, including the 2-fluorophenyl derivative. nih.govnih.gov This method allows for the efficient and scalable synthesis of ¹⁸F-labeled tetrazines with high radiochemical yield and molar activity, paving the way for their use as pretargeted PET imaging agents. nih.govnih.govsnmjournals.org

| Parameter | Optimized Condition | Radiochemical Yield (RCY) | Molar Activity (Am) | Synthesis Time |

| Precursor | Stannane derivative of 3-(3-fluorophenyl)-1,2,4,5-tetrazine | |||

| Catalyst | Copper-based | |||

| Temperature | Optimized for stability | ~30% increase with optimization | 201 ± 30 GBq/µmol | 70 min |

| Overall RCY | 14 ± 3% (decay corrected) | |||

| Data derived from studies on the 3-(3-fluorophenyl)-1,2,4,5-tetrazine isomer, which serves as a model for the labeling of related aryl-tetrazines. nih.govnih.gov |

Photo-Triggered Bioorthogonal Reactions for Spatiotemporal Control

Achieving spatiotemporal control over bioorthogonal reactions is a significant goal in chemical biology, as it allows for the precise activation of labeling or drug release at a specific time and location. One innovative approach involves the use of "photocaged" tetrazines. biorxiv.orgh1.coresearchgate.netnih.govbiorxiv.org

In this strategy, a dihydrotetrazine precursor is protected with a photolabile caging group. This photocaged dihydrotetrazine is stable and unreactive. Upon irradiation with light of a specific wavelength, the caging group is cleaved, leading to the formation of the reactive tetrazine. biorxiv.orgh1.coresearchgate.netnih.gov This light-activated tetrazine can then rapidly undergo the iEDDA reaction with a dienophile-tagged target. This technique enables the precise control of bioorthogonal reactions in living cells with single-cell resolution and has potential applications in photopharmacology and precision drug delivery. biorxiv.orgh1.coresearchgate.netnih.gov While this methodology has been demonstrated with other tetrazine derivatives, its application to 3-(2-fluorophenyl)-1,2,4,5-tetrazine offers a promising avenue for future research.

Contributions to Materials Science and Engineering

Beyond their use as bioorthogonal tools, 1,2,4,5-tetrazine derivatives are valuable building blocks for the synthesis of advanced materials with unique electronic and optical properties. rsc.orgbohrium.com

Precursors for Photo- and Electroactive Materials

The electron-deficient nature of the 1,2,4,5-tetrazine ring makes it an excellent component for the construction of donor-acceptor type photo- and electroactive materials. rsc.orgbohrium.com When incorporated into conjugated polymers or small molecules alongside electron-donating units, the tetrazine moiety can facilitate intramolecular charge transfer, leading to interesting photophysical and electrochemical properties.

Building Blocks for Polymeric Systems and Energetic Materials Research

The high nitrogen content and inherent energetic properties of the 1,2,4,5-tetrazine ring make 3-(2-fluorophenyl)-1,2,4,5-tetrazine a valuable building block in the synthesis of advanced polymeric systems and for research into energetic materials. mdpi.com The tetrazine moiety can be incorporated into polymer backbones to enhance thermal stability and energy density. core.ac.uk A significant approach involves the use of tetrazine derivatives in [3+2] cycloaddition reactions, or "click chemistry," to form energetic polymers. nih.govrsc.org This method allows for the direct integration of the intact tetrazine ring into the polymer scaffold, which is crucial for maintaining the high energy of the resulting material. nih.gov

Research has demonstrated the synthesis of energetic polymers by reacting 3,6-bis-propargyloxy-1,2,4,5-tetrazine with various azides. nih.govresearchgate.net This reaction provides a versatile pathway for creating novel energetic materials and offers an alternative method for curing polymers like the glycidyl (B131873) azide (B81097) polymer (GAP). nih.gov The resulting polymers, which contain the 1,2,4,5-tetrazine ring within their structure, exhibit notable energetic properties. For instance, some of these polymers have impact sensitivities that are lower than that of PETN (Pentaerythritol tetranitrate), a well-known explosive, while maintaining comparable spark sensitivities. nih.gov

The thermal decomposition of materials containing the 1,2,4,5-tetrazine scaffold typically results in ring-opening and the formation of nitrogen gas and nitriles, a process that releases a significant amount of energy. mdpi.com This characteristic is a key driver for its investigation in the field of high-energy-density materials (HEDMs). mdpi.commdpi.com Many energetic compounds based on this scaffold demonstrate not only high density and thermal stability but also insensitivity to stimuli such as impact and friction. mdpi.com

| Polymer | Precursors | Impact Sensitivity | Spark Sensitivity | Decomposition Temperature (DSC onset) |

|---|---|---|---|---|

| Polymer 6 | 3,6-bis-propargyloxy-1,2,4,5-tetrazine and diazide | Less sensitive than PETN | Comparable to PETN | Not specified |

| Polymer 6p | 3,6-bis-propargyloxy-1,2,4,5-tetrazine and diazide | Less sensitive than PETN | Comparable to PETN | Not specified |

| Polymer 10 | 3,6-bis-propargyloxy-1,2,4,5-tetrazine and 2-hydroxy-1,3-diazidopropane | Less sensitive than PETN | Not specified | 143.67 °C |

Design Considerations for New Electronic Devices and Chemical Sensors

The unique electronic properties of the 1,2,4,5-tetrazine ring, including its electron-deficient nature, have led to significant research into its application in electronic devices and chemical sensors. rsc.orgrsc.org Derivatives of 1,2,4,5-tetrazine are being explored as components for luminescent elements, photoelectric conversion elements, and image sensors. rsc.orgresearchgate.net The design of these materials often focuses on creating functionalized tetrazines, such as aryl and arylvinyl derivatives, which exhibit specific photoluminescent properties. rsc.org

One of the key design considerations is the ability of the tetrazine ring to act as a fluorescence quencher. mdpi.com This property is particularly useful in the development of fluorogenic probes. In these systems, a fluorophore is conjugated to the tetrazine, and its fluorescence is initially "turned off." Upon a specific chemical reaction, such as the inverse-electron-demand Diels-Alder (iEDDA) reaction, the quenching effect is removed, and fluorescence is restored. mdpi.com This "turn-on" mechanism is highly desirable for creating sensors with a high signal-to-noise ratio. rsc.org

In the context of chemical sensors, 3-(2-fluorophenyl)-1,2,4,5-tetrazine and related compounds have been utilized to create probes for the detection of specific analytes. For example, novel 3,6-bis-substituted-1,2,4,5-tetrazine-based probes have been developed for the colorimetric detection of bisulfite ions (HSO3−) in aqueous solutions. nih.gov These probes exhibit high selectivity and sensitivity, with a visible color change from orange to colorless upon reaction with bisulfite. nih.gov The proposed mechanism involves a nucleophilic reaction of the bisulfite anion with the tetrazine ring. nih.gov Another application is in the development of probes for detecting reactive oxygen species, such as superoxide (B77818) (O2·−), in living cells. nih.gov These probes use the 1,2,4,5-tetrazine moiety as a responsive trigger that can be attached to various fluorophores, allowing for highly specific and fluorogenic responses to superoxide. nih.gov

| Sensor Type | Target Analyte | Sensing Mechanism | Key Design Feature |

|---|---|---|---|

| Colorimetric Probe | Bisulfite (HSO3−) | Nucleophilic reaction with the tetrazine ring | Visible color change from orange to colorless |

| Fluorogenic Probe | Superoxide (O2·−) | Superoxide-responsive trigger | "Turn-on" fluorescence upon reaction |

| Fluorogenic Probe | Bioorthogonal labeling | Inverse-electron-demand Diels-Alder (iEDDA) reaction | Fluorescence restoration after reaction |

Role in the Synthesis of Complex Heterocyclic Scaffolds and Chemical Diversity

The 1,2,4,5-tetrazine ring, particularly in asymmetrically substituted forms like 3-(2-fluorophenyl)-1,2,4,5-tetrazine, serves as a versatile precursor for the synthesis of a wide array of more complex heterocyclic scaffolds. researchgate.net Its reactivity, especially in cycloaddition reactions, allows for its transformation into various nitrogen-containing heterocycles. researchgate.net The inverse-electron-demand Diels-Alder (iEDDA) reaction is a prominent pathway where 1,2,4,5-tetrazines react with dienophiles to construct new heterocyclic systems, often with the expulsion of dinitrogen. researchgate.net

A notable application is in the synthesis of fused heterocyclic systems. For instance, research has demonstrated the synthesis of novel rsc.orgchemrxiv.orgnih.govtriazolo[1,5-b] rsc.orgrsc.orgchemrxiv.orgnih.govtetrazines. beilstein-journals.orgnih.gov This is achieved through the oxidative cyclization of 3,6-disubstituted 1,2,4,5-tetrazines that bear an amidine fragment. beilstein-journals.orgnih.gov These resulting triazolotetrazine systems can be further modified, for example, at the C(3) position through reactions with alcohols and amines, showcasing their potential for creating a diverse library of compounds. beilstein-journals.org The development of synthetic methods for such azolo-annulated 1,2,4,5-tetrazines is an active area of research, as these compounds are considered attractive for medicinal chemistry. nih.gov

Furthermore, 1,2,4,5-tetrazine derivatives are used to construct other heterocyclic cores, such as those containing a 4H-1,2,4-triazole scaffold. mdpi.com The synthesis of these complex molecules often involves multi-step procedures, starting from functionalized tetrazines. The ability to introduce various substituents onto the tetrazine ring prior to these transformations allows for the generation of a wide range of structurally diverse heterocyclic products. researchgate.net The reactions of 1,2,4,5-tetrazines with S-nucleophiles have also been explored, leading to the development of methods for introducing functionalized thiols into the tetrazine ring and creating new sulfur-containing heterocyclic derivatives. researchgate.net

Future Research Avenues and Prospects for 1,2,4,5-Tetrazine, 3-(2-Fluorophenyl)-

Exploration of Novel Reaction Pathways and Transformations

Future research is expected to continue exploring novel reaction pathways and transformations of 3-(2-fluorophenyl)-1,2,4,5-tetrazine beyond the well-established iEDDA reactions. One emerging area of interest is the reaction of 1,2,4,5-tetrazines with enamines. nih.govucla.edu Computational studies have revealed a novel reaction pathway in certain solvents, such as hexafluoroisopropanol (HFIP), that leads to 1,2,4-triazine (B1199460) products through a formal Diels-Alder addition across the N-N axis of the tetrazine, as opposed to the typical C-C axis cycloaddition. nih.gov This pathway involves C-N bond formation, deprotonation, and a 3,3-sigmatropic rearrangement, highlighting the potential for solvent choice to dictate reaction outcomes. nih.gov

Further investigations into cycloaddition reactions with different partners will also be a key research direction. The Diels-Alder reaction of tetrazines with various dienophiles can lead to a range of heterocyclic products, and exploring new dienophiles could unlock novel transformations. researchgate.net Additionally, the reactivity of the tetrazine ring with different nucleophiles continues to be an area of interest. For example, studies on the reactions with S-nucleophiles have shown that in some cases, nucleophilic attack can occur at an unsubstituted carbon atom, leading to previously unknown substitution products. researchgate.net The exploration of such unconventional reactivity will expand the synthetic utility of 3-(2-fluorophenyl)-1,2,4,5-tetrazine.

Development of Advanced Functionalization and Derivatization Strategies

The development of more sophisticated strategies for the functionalization and derivatization of the 1,2,4,5-tetrazine core is crucial for tailoring its properties for specific applications. A significant challenge has been the synthesis of asymmetrically disubstituted tetrazines, especially those with alkyl groups. rsc.org Recent advancements have demonstrated the use of Sonogashira-type cross-coupling reactions with 3-bromo-6-methyl-1,2,4,5-tetrazine and terminal alkynes to efficiently create these challenging structures. rsc.org Applying similar cross-coupling methodologies, such as Sonogashira, Negishi, and Liebeskind-Srogl reactions, to 3-(2-fluorophenyl)-1,2,4,5-tetrazine precursors could provide access to a wider range of unsymmetrical derivatives with aryl, heteroaryl, and vinyl substituents. mdpi.com

Future work will likely focus on expanding the scope of these metal-catalyzed C-C bond formation reactions to include a broader range of coupling partners. mdpi.com Another promising avenue is the further development of methods starting from versatile intermediates like thioether tetrazines, which can be coupled with various boronic acids and organostannanes. mdpi.com These advanced derivatization strategies will enable the synthesis of tetrazines with precisely controlled electronic and steric properties, which is essential for applications in materials science and medicinal chemistry. Furthermore, general derivatization strategies that enhance the analytical performance of molecules could be adapted for tetrazine compounds, allowing for better separation and detection in complex mixtures. nih.gov

Expansion of Computational Modeling in Rational Design and Prediction

Computational modeling is poised to play an increasingly vital role in the rational design and prediction of the properties and reactivity of 3-(2-fluorophenyl)-1,2,4,5-tetrazine and its derivatives. The use of computational screening tools can rapidly assess the reactivity of a large pool of tetrazines, which is significantly faster and more cost-effective than experimental investigations. chemrxiv.orgchemrxiv.org For instance, automated computational screening has been used to generate large datasets of reaction barriers for the bioorthogonal reaction between 1,2,4,5-tetrazines and trans-cyclooctenes, which can then be used to develop machine learning models for rapid reactivity prediction. chemrxiv.orgchemrxiv.org

Density Functional Theory (DFT) calculations have already proven invaluable in elucidating complex reaction mechanisms, such as the unusual reaction pathway of tetrazines with enamines in HFIP. nih.gov Future research will likely involve more extensive use of DFT and other computational methods to predict the outcomes of unknown reactions, design novel tetrazine-based molecules with desired electronic or optical properties, and understand the factors that control regioselectivity in cycloaddition reactions. researchgate.net By providing a deeper understanding of the structure-property relationships, computational modeling will guide experimental efforts, accelerating the discovery and development of new functional materials and molecules based on the 3-(2-fluorophenyl)-1,2,4,5-tetrazine scaffold.

Integration with Emerging Chemical Technologies and Methodologies

The unique reactivity of 1,2,4,5-tetrazines, including 3-(2-fluorophenyl)-1,2,4,5-tetrazine, positions them as ideal candidates for integration with a variety of emerging chemical technologies. These modern methodologies aim to enhance reaction efficiency, accelerate discovery, and enable novel chemical transformations. The synergy between the inherent properties of 3-(2-fluorophenyl)-1,2,4,5-tetrazine and these advanced platforms is driving innovation in chemical synthesis and biological applications.

Flow Chemistry and Microfluidics

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The integration of 1,2,4,5-tetrazine chemistry with flow systems is a promising area of research.

The rapid kinetics of the inverse electron-demand Diels-Alder (iEDDA) reactions involving tetrazines are particularly well-suited for flow reactors, where short residence times can be precisely controlled to optimize product formation and minimize side reactions. For instance, the synthesis of tetrazine-modified compounds, which can be a multi-step process, could be streamlined in a continuous flow setup, reducing manual handling and improving reproducibility.

Microfluidic devices, which are miniaturized flow systems, offer even greater control over reaction parameters and are ideal for high-throughput screening and optimization of reaction conditions on a small scale. The use of microfluidic platforms for studying the kinetics of bioorthogonal reactions involving tetrazines has been explored, providing valuable data for the design of new probes and labeling strategies.

High-Throughput Screening (HTS)

High-throughput screening (HTS) is a drug discovery and chemical biology technique that allows for the rapid testing of large numbers of compounds for a specific biological or chemical activity. moleculardevices.com The fluorogenic nature of many tetrazine-based reactions, where a significant increase in fluorescence is observed upon reaction, makes them highly amenable to HTS assays.

For example, a library of compounds could be screened for their ability to inhibit a biological process that is reported by a tetrazine-based fluorogenic probe. The "turn-on" fluorescence provides a clear and easily detectable signal that can be measured using plate readers, enabling the rapid identification of "hits." moleculardevices.com Homogeneous Time-Resolved Fluorescence (HTRF)-based assays have been developed for HTS, and the principles of such assays can be applied to tetrazine chemistry. moleculardevices.comnih.gov

Furthermore, HTS can be employed to discover new tetrazine-based reactions or to optimize existing ones by systematically varying reaction components and conditions across a large array of parallel experiments. nih.gov

Integration with Computational Modeling and Artificial Intelligence (AI)

Computational modeling and artificial intelligence are revolutionizing how chemical research is conducted. Density Functional Theory (DFT) calculations, for example, are used to investigate the mechanisms and kinetics of reactions involving 1,2,4,5-tetrazines. researchgate.netnih.gov These computational studies provide insights into the electronic and steric factors that govern the reactivity of tetrazines, aiding in the rational design of new derivatives with tailored properties. nih.gov

Computational screening of large virtual libraries of tetrazines can rapidly identify candidates with desired reactivity profiles, significantly accelerating the discovery process compared to traditional experimental approaches. chemrxiv.orgchemrxiv.org This data can then be used to train machine learning models to predict the outcomes of reactions, further streamlining the optimization of reaction conditions.

The integration of AI with automated synthesis platforms could enable the development of "self-driving laboratories" where AI algorithms design experiments, which are then performed by robots, and the results are fed back to the AI to refine its models and design the next round of experiments. This closed-loop approach has the potential to dramatically accelerate the discovery of new materials and chemical transformations involving 1,2,4,5-tetrazines.

Novel Synthetic Methodologies

The development of novel synthetic methodologies continues to expand the chemical space accessible to researchers. The unique reactivity of the 1,2,4,5-tetrazine core makes it a versatile building block in various modern synthetic transformations.

Photoredox Catalysis: This technique uses light to initiate chemical reactions via single-electron transfer processes. While direct applications with 3-(2-fluorophenyl)-1,2,4,5-tetrazine are still an emerging area, the electron-deficient nature of the tetrazine ring suggests its potential as a participant in photoredox-mediated transformations.